molecular formula C6H10N2 B6164753 1-ETHYL-4-METHYL-1H-PYRAZOLE CAS No. 138948-41-1

1-ETHYL-4-METHYL-1H-PYRAZOLE

Cat. No.: B6164753
CAS No.: 138948-41-1
M. Wt: 110.2
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Description

1-Ethyl-4-methyl-1H-pyrazole is a substituted pyrazole derivative characterized by an ethyl group at the N1 position and a methyl group at the C4 position of the pyrazole ring. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely studied for their pharmacological and material science applications.

Properties

CAS No.

138948-41-1

Molecular Formula

C6H10N2

Molecular Weight

110.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-ETHYL-4-METHYL-1H-PYRAZOLE can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For instance, the reaction of ethyl hydrazine with 4-methyl-3-penten-2-one under acidic conditions can yield this compound. Another method involves the use of palladium-catalyzed coupling reactions, where terminal alkynes react with hydrazines in the presence of carbon monoxide and an aryl iodide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-ETHYL-4-METHYL-1H-PYRAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
EMP serves as a scaffold for the development of bioactive molecules with potential therapeutic effects. Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Anti-inflammatory Activity: Studies have shown that certain derivatives of EMP can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds synthesized from EMP demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .
  • Antimicrobial Properties: EMP derivatives have been tested against various bacterial strains. Notably, compounds derived from EMP exhibited significant antibacterial activity against E. coli and S. aureus, indicating their potential as antimicrobial agents .
  • Anticancer Activity: Some pyrazole derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells. For instance, certain EMP-based compounds were evaluated for their cytotoxic effects on cancer cell lines, demonstrating notable efficacy .

Agricultural Applications

Development of Agrochemicals:
EMP is utilized in the synthesis of agrochemicals, particularly fungicides and herbicides. Its derivatives are being explored for their ability to enhance crop protection against various pathogens.

  • Fungicides: A key application is in the development of novel fungicides where EMP acts as a building block for more complex structures that target fungal pathogens effectively .

Materials Science

Polymer Chemistry:
In materials science, EMP is employed in synthesizing polymers and other materials with specific properties.

  • Polymerization Processes: EMP can be used as a monomer in the synthesis of functionalized polymers that exhibit desirable mechanical and thermal properties. Research has indicated that incorporating pyrazole units into polymer backbones can enhance thermal stability and chemical resistance .

Case Studies

StudyApplicationFindings
Selvam et al.Anti-inflammatoryCompounds derived from EMP showed up to 85% inhibition of TNF-α at 10 µM concentration .
Burguete et al.AntimicrobialNovel pyrazole derivatives displayed significant activity against E. coli and S. aureus .
Nagarapu et al.Anti-inflammatoryCertain derivatives exhibited potent anti-inflammatory effects comparable to ibuprofen in vivo .
Chovatia et al.AntimicrobialCompounds tested against Mycobacterium tuberculosis showed promising results with high inhibition rates .

Mechanism of Action

The mechanism of action of 1-ETHYL-4-METHYL-1H-PYRAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrazole Derivatives

The following table compares 1-ethyl-4-methyl-1H-pyrazole with structurally similar pyrazole-based compounds derived from the evidence.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound N1: Ethyl; C4: Methyl C6H10N2 110.16 (theoretical) Not explicitly studied in evidence; inferred stability from alkyl substituents. N/A
1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid N1: Ethyl; C3: Propyl; C4: Nitro; C5: Carboxylic acid C9H13N3O4 227.22 Higher polarity due to nitro and carboxylic acid groups; potential for bioactivity modulation.
1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole N1: Ethyl; C3: Methyl; C4: Nitro; C5: Methyl C7H11N3O2 169.18 Nitro group enhances electrophilicity; possible use in agrochemicals or explosives.
Ethyl 5-methyl-1-o-tolyl-1H-pyrazole-4-carboxylate N1: o-Tolyl; C4: Methyl; C5: Ethoxycarbonyl C14H16N2O2 244.29 Carboxylate ester improves solubility; potential intermediate in drug synthesis.
3-Aryl-5-ethoxymethyleneamino pyrazoles Varied aryl groups at C3; ethoxymethyleneamino at C5 Varies Varies Ethoxymethyleneamino group enables cyclization reactions for fused heterocycles.

Key Observations:

Substituent Effects on Reactivity: Nitro groups (e.g., in and ) increase electrophilicity, facilitating nucleophilic substitution reactions. Carboxylate esters (e.g., ) improve solubility in organic solvents, making them useful intermediates in synthetic chemistry.

Synthetic Pathways :

  • Ethyl-substituted pyrazoles are often synthesized via cyclocondensation of hydrazines with diketones or via substitution reactions on preformed pyrazole rings .
  • Nitro-substituted derivatives (e.g., ) may require nitration steps under controlled conditions to avoid ring decomposition.

Biological Activity

1-Ethyl-4-methyl-1H-pyrazole is a heterocyclic compound that has garnered attention in various fields of research due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Overview of this compound

This compound is known for its role as a building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various modifications which enhance its biological properties, making it a valuable compound in medicinal chemistry and agrochemicals.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This property is particularly useful in developing enzyme inhibitors for therapeutic applications.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing numerous physiological processes. For instance, it has been investigated for its potential effects on trace amine-associated receptors (TAARs), which are implicated in psychiatric disorders .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential use as an anticancer agent .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Certain derivatives displayed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, making them candidates for treating inflammatory diseases .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective properties of this compound. It has been suggested that the compound could be beneficial in managing conditions like ADHD and other stress-related disorders due to its interaction with TAARs .

Table 1: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits TNF-α and IL-6
NeuroprotectivePotential benefits in ADHD

Research Highlights

  • Anticancer Studies : A study demonstrated that a derivative of this compound showed significant cytotoxicity against breast cancer cells, with an IC50 value indicating potent activity .
  • Anti-inflammatory Effects : In a controlled experiment, compounds derived from this compound were found to reduce inflammation markers significantly compared to standard treatments .
  • Neuropharmacological Investigations : The interaction with TAARs was explored in animal models, showing reduced hyperactivity and improved cognitive functions, suggesting therapeutic implications for neurodegenerative diseases .

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